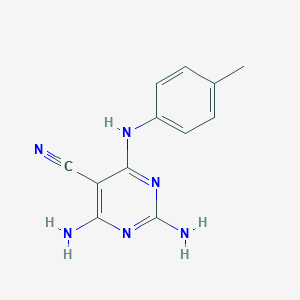![molecular formula C11H9ClF3NO3 B498972 4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid CAS No. 199803-99-1](/img/structure/B498972.png)
4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a compound containing the 4-oxobutanoic acid moiety. The exact method would depend on the available starting materials and the desired reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic (benzene) ring, the amino group (NH2), the trifluoromethyl group (CF3), and the carboxylic acid group (COOH). The presence of these functional groups would significantly influence the chemical behavior of the molecule .Chemical Reactions Analysis
As an aniline derivative, this compound could undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the benzene ring could undergo electrophilic aromatic substitution, and the carboxylic acid group could react with bases or be involved in esterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group would likely make the compound capable of forming hydrogen bonds, which could affect its solubility and boiling point .Scientific Research Applications
Chlorogenic Acid: A Pharmacological Review
Chlorogenic acid (CGA) is a phenolic compound found in various foods and beverages, including coffee and tea. It exhibits numerous biological and pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA also modulates lipid metabolism and glucose regulation, potentially offering therapeutic roles in managing diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity (M. Naveed et al., 2018).
Chlorogenic Acid as a Nutraceutical
Chlorogenic acid has been studied for its dual role as a food additive and a nutraceutical, particularly in the treatment of metabolic syndrome. It shows anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its antimicrobial properties against a wide range of organisms make it useful for food preservation, in addition to its health-promoting properties (Jesús Santana-Gálvez et al., 2017).
Advanced Oxidation Processes for Degradation
The degradation of chlorinated compounds, such as pesticides, has been studied extensively. Advanced Oxidation Processes (AOPs) like ozonation, photocatalysis, and Fenton processes have shown high efficiencies in degrading pollutants like 2,4-Dichlorophenoxyacetic acid (2,4-D). These technologies offer promising solutions for treating contaminated water and reducing environmental impact (Rocío Girón-Navarro et al., 2021).
Environmental and Health Risks of Chlorinated Compounds
The widespread use of chlorinated compounds, such as 2,4-D, raises concerns about their environmental fate and toxicological effects. These substances have been detected in various environmental compartments and are known to pose risks to aquatic life and potentially human health. There's a need for further research to understand their impact fully and to develop strategies for mitigating their presence in the environment (F. Islam et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO3/c12-7-2-1-6(11(13,14)15)5-8(7)16-9(17)3-4-10(18)19/h1-2,5H,3-4H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXZNNQNKDOXGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Phenylsulfonyl)methyl]-4-quinazolinol](/img/structure/B498889.png)
![ethyl 4-methyl-2-({[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B498890.png)


![Ethyl 2-[(4-chloroanilino)methyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B498897.png)
![Ethyl 5-methyl-4-oxo-2-(2-toluidinomethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B498898.png)
![Ethyl 2-[(2-chloroanilino)methyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B498899.png)
![Ethyl 2-[(2-methoxyanilino)methyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B498900.png)
![2-(ethoxymethyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498903.png)
![6-methyl-5-phenyl-2-[(phenylsulfonyl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498904.png)
![6-methyl-5-phenyl-2-(3-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498906.png)
![2-[(3-chloroanilino)methyl]-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498907.png)
![5-phenyl-2-(3-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498911.png)
![2-[(2-chloroanilino)methyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498912.png)
